molecular formula C5H8NO4- B8731799 Calcium L-glutamate CAS No. 7528-09-8

Calcium L-glutamate

Cat. No.: B8731799
CAS No.: 7528-09-8
M. Wt: 146.12 g/mol
InChI Key: WHUUTDBJXJRKMK-VKHMYHEASA-M
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Description

Calcium L-glutamate is a compound formed by the combination of calcium ions and L-glutamate, an amino acid. It is known for its role as a flavor enhancer and is often used in the food industry. L-glutamate is a key neurotransmitter in the brain, playing a crucial role in normal brain function and various metabolic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Calcium L-glutamate can be synthesized by reacting calcium carbonate with two molar equivalents of glutamic acid. The reaction produces this compound, water, and carbon dioxide :

CaCO3+2HOOC(CH2)2CH(NH2)COOHCa(OOC(CH2)2CH(NH3)COO)2+H2O+CO2\text{CaCO}_3 + 2 \text{HOOC(CH}_2\text{)}_2\text{CH(NH}_2\text{)COOH} \rightarrow \text{Ca(OOC(CH}_2\text{)}_2\text{CH(NH}_3\text{)COO)}_2 + \text{H}_2\text{O} + \text{CO}_2 CaCO3​+2HOOC(CH2​)2​CH(NH2​)COOH→Ca(OOC(CH2​)2​CH(NH3​)COO)2​+H2​O+CO2​

Industrial Production Methods

In industrial settings, this compound is produced by dissolving glutamic acid in water, followed by the addition of calcium carbonate. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound .

Chemical Reactions Analysis

Types of Reactions

Calcium L-glutamate undergoes various chemical reactions, including:

    Oxidation: In the presence of oxidizing agents, L-glutamate can be converted to other compounds such as α-ketoglutarate.

    Reduction: L-glutamate can be reduced to form glutamine.

    Substitution: L-glutamate can participate in substitution reactions, where its amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Various alkyl halides, acyl chlorides.

Major Products

    Oxidation: α-ketoglutarate.

    Reduction: Glutamine.

    Substitution: Various substituted glutamates depending on the reagents used.

Scientific Research Applications

Calcium L-glutamate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Calcium L-glutamate can be compared with other similar compounds such as:

    Sodium L-glutamate:

    Magnesium L-glutamate: Similar to this compound but contains magnesium ions instead of calcium.

    Potassium L-glutamate: Contains potassium ions and is used in similar applications as this compound.

Uniqueness

This compound is unique due to its combination of calcium ions and L-glutamate, providing both the benefits of calcium supplementation and the functional properties of L-glutamate .

Properties

IUPAC Name

(2S)-2-amino-5-hydroxy-5-oxopentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/p-1/t3-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHUUTDBJXJRKMK-VKHMYHEASA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(C(=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)O)[C@@H](C(=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8NO4-
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.12 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

11070-68-1, 7528-09-8
Record name Glutamate(1-)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=11070-68-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Glutamate ion
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011070681
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Glutamic acid, calcium salt (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name L-GLUTAMIC ACID, ION(1-)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J0V4V954NI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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